molecular formula C13H16O4 B13841998 ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate

ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate

Cat. No.: B13841998
M. Wt: 236.26 g/mol
InChI Key: KTVFLVGSBNPMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate is a chemical compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-methoxy-2H-chromene-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-methoxy-3,4-dihydro-2H-chromene-2-carboxaldehyde, while reduction may produce 7-methoxy-3,4-dihydro-2H-chromene-2-methanol .

Scientific Research Applications

Ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxy-7-methoxy-2H-chromene-4-carboxylate
  • Ethyl 6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-chromene-2-carboxylate
  • Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate

Uniqueness

Ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate is unique due to its specific substitution pattern and the presence of the methoxy group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

ethyl 7-methoxy-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C13H16O4/c1-3-16-13(14)11-7-5-9-4-6-10(15-2)8-12(9)17-11/h4,6,8,11H,3,5,7H2,1-2H3

InChI Key

KTVFLVGSBNPMTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(O1)C=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.